molecular formula C11H8FNO2S B135009 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 144060-99-1

2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Cat. No. B135009
M. Wt: 237.25 g/mol
InChI Key: LPBSLIRPWIFCQT-UHFFFAOYSA-N
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Description

The compound "2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. The structure of this compound suggests potential biological activity, given the presence of a fluorophenyl group, which is often associated with medicinal properties, and the thiazole core, which is a common motif in various biologically active molecules.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the Gewald synthesis technique is used to synthesize 2-amino-thiophene derivatives, which can be further modified to obtain various thiazole compounds . Additionally, the Vilsmeier-Haack reaction is employed to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which can be used to create Schiff bases with potential antimicrobial activity . Another method involves the photolysis of isoxazole derivatives in the presence of thioamides to yield thiazole-5-carboxylate esters .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide information about the functional groups present and the overall molecular framework . For example, the presence of a fluorophenyl group can be confirmed through its characteristic signals in the NMR spectrum, and the thiazole ring's structure can be deduced from its unique IR absorptions .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including condensation with other nitrogen-containing heterocycles to form fused polycyclic compounds . The reactivity of the thiazole ring can also be exploited to create novel compounds with potential biological activities, such as antimicrobial agents . The introduction of substituents into the thiazole ring can significantly affect the compound's chemical behavior and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be determined experimentally. These properties are influenced by the substituents on the thiazole ring and the overall molecular structure . For example, the introduction of a fluorophenyl group can enhance the compound's lipophilicity, potentially improving its bioavailability . The fluorescence properties of thiazole derivatives can also be studied to understand their behavior under different conditions, which is important for their potential applications in biological systems .

Scientific Research Applications

Fluorophore for Aluminium(III) Detection

A study involving the synthesis and spectroscopic analysis of phenyl-2-thiazoline fluorophores, including derivatives similar to 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, highlights their potential application in detecting Aluminium(III) ions. These compounds exhibit substantial UV–visible absorbance changes upon coordination with Al3+ and demonstrate fluorescence when coordinated, making them useful for the selective detection of Al3+, especially in biological contexts (Lambert et al., 2000).

Synthesis of Thiazolo Pyrimidines for Anti-inflammatory and Antinociceptive Activity

Research into thiazolo pyrimidine derivatives, synthesized using compounds structurally related to 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, has demonstrated significant anti-inflammatory and antinociceptive activities. The presence of a 4-fluorophenyl group in these compounds suggests the potential importance of this moiety in biological activity. These compounds also exhibited lower ulcerogenic activity and higher LD50 values, indicating their therapeutic potential (Alam et al., 2010).

Novel Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a category including compounds akin to 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, are a new class of constrained heterocyclic γ-amino acids that are valuable in mimicking the secondary structures of proteins. A versatile chemical route has been reported for the synthesis of orthogonally protected ATCs, offering a potential application in the field of peptide and protein engineering (Mathieu et al., 2015).

Fluorescence Origins in Carbon Dots

A study on carbon dots with high fluorescence quantum yield identified organic fluorophores related to thiazole-containing compounds, such as 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, as the main ingredients and origins of fluorescence. This insight is crucial for understanding the fluorescence origins of carbon dots, which can expand their applications in various fields, including bioimaging and optoelectronics (Shi et al., 2016).

Future Directions

Please note that while these compounds are related, they are not the same as “2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid”, and the information may not directly apply. Further research would be needed to fully understand the properties of “2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid”.


properties

IUPAC Name

2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)16-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBSLIRPWIFCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407139
Record name 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407139
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

CAS RN

144060-99-1
Record name 2-(4-Fluorophenyl)-4-methyl-5-thiazolecarboxylic acid
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Record name 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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